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Introduction

Mavorixafor, marketed as Xolremdi®, is a first-in-class, orally bioavailable small-molecule
antagonist of the C-X-C chemokine receptor 4 (CXCRA4).[1][2] It is the first targeted therapy
approved by the U.S. Food and Drug Administration (FDA) for the treatment of WHIM
syndrome (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) in patients aged 12
and older.[3][4] WHIM syndrome is a rare, autosomal dominant primary immunodeficiency
caused by gain-of-function mutations in the CXCR4 gene.[5][6] These mutations lead to over-
activation of the CXCR4 signaling pathway, resulting in the retention of mature neutrophils and
lymphocytes in the bone marrow, a condition known as myelokathexis, which leads to chronic
neutropenia and lymphopenia.[1][5] Mavorixafor directly targets this underlying cause by
blocking the CXCR4 pathway, thereby promoting the mobilization of white blood cells into the
peripheral circulation.[7][8]

Pharmacodynamics: Mechanism of Action and in

vivo Effects
CXCR4/CXCL12 Signaling Pathway

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole endogenous ligand,
CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in leukocyte
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trafficking and homing to the bone marrow.[1][7][8] In individuals with WHIM syndrome, gain-of-
function mutations in CXCR4 enhance the receptor's response to CXCL12, leading to the
abnormal retention of neutrophils and lymphocytes in the bone marrow.[1][8]

Mavorixafor acts as a selective CXCR4 antagonist.[4] By binding to the CXCR4 receptor, it
blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways.[7][8]
This disruption of the overactive signaling cascade allows for the mobilization and release of
mature neutrophils and lymphocytes from the bone marrow into the bloodstream, addressing
the characteristic neutropenia and lymphopenia of WHIM syndrome.[1][3] In vitro studies have
shown that Mavorixafor inhibits the binding of CXCL12 to CXCR4 with a 50% inhibitory
concentration (IC50) of 12.5 nM.[7][9]
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Diagram of Mavorixafor's mechanism of action on the CXCR4 signaling pathway.
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in vivo Pharmacodynamic Effects

Clinical trials have demonstrated Mavorixafor's potent pharmacodynamic effects in patients
with WHIM syndrome. The primary effect is a dose-dependent increase in absolute neutrophil
count (ANC) and absolute lymphocyte count (ALC).[1][10] The pivotal Phase 3 trial (4AWHIM,
NCT03995108) showed that treatment with Mavorixafor resulted in statistically significant and
clinically meaningful increases in the time that both neutrophil and lymphocyte counts were
above therapeutic thresholds compared to placebo.[11][12][13]

Table 1: Key Pharmacodynamic and Efficacy Outcomes from the Pivotal Phase 3 Trial
(NCT03995108)

Endpoint Mavorixafor (n=14) Placebo (n=17) P-value

Time Above ANC
Threshold (TATANC)
(=0.5 x 10°/pL over
24 hrs)

15.0 hours 2.8 hours <0.001[12][13][14]

Time Above ALC
Threshold (TATALC)
(=1.0 x 103/uL over 24
hrs)

15.8 hours 4.6 hours <0.001[12][13][14]

Annualized Infection

1.7 (LS Mean) 4.2 (LS Mean) 0.007[12]
Rate

| Total Infection Score Reduction | 40% lower vs. Placebo | - | N/A[12][15] |
Data sourced from the 52-week, randomized, double-blind, placebo-controlled 4WHIM trial.

These pharmacodynamic changes in white blood cell counts translated directly to clinical
benefits, including a significantly lower rate and severity of infections.[12][16]

Pharmacokinetics: ADME Profile

Mavorixafor exhibits nonlinear pharmacokinetics, with greater than dose-proportional
increases in maximum plasma concentration (Cmax) and area under the curve (AUC) observed
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over a dose range of 50 mg to 400 mg.[1]

Table 2: Pharmacokinetic Parameters of Mavorixafor

Parameter Value

Tmax (Time to Peak
] 1.25 - 2.8 hours
Concentration)

Condition

WHIM Patients & Healthy
Volunteers[7][17]

Cmax (Peak Concentration) 3304 (58.6% CV) ng/mL

Steady-State, 400 mg QD in
WHIM Adults[1]

AUCO0-24h (Area Under the
13970 (58.4% CV) ng-h/mL

Steady-State, 400 mg QD in

Curve) WHIM Adults[1]
Protein Binding >93% Human Plasma[1]

) Primarily by CYP3A4, lesser o o
Metabolism in vitro and in vivo data[1]

extent by CYP2D6

~61% in feces, ~13% in urine
(8% unchanged)

Route of Elimination

Following a single radiolabeled

oral dose[1]

| Food Effect | Cmax and AUC reduced by 51-66% with food | Administration with low- or high-

fat meals[17] |

» Absorption: Mavorixafor is rapidly absorbed following oral administration.[7] Administration

with food significantly decreases its bioavailability, and it should be taken on an empty

stomach.[17]

 Distribution: Mavorixafor is highly bound to human plasma proteins (>93%).[1]

e Metabolism: The drug is metabolized primarily by the cytochrome P450 enzyme CYP3A4,

and to a lesser extent, by CYP2D6.[1] Co-administration with strong CYP3A4 inducers or

inhibitors may affect Mavorixafor's plasma concentrations.[7] Mavorixafor is also an

inhibitor of CYP2D6 and P-gp.[7][18]

o Excretion: The majority of the administered dose is eliminated in the feces, with a smaller

portion recovered in the urine.[1]
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Experimental Protocols

The clinical development of Mavorixafor involved several key trials to establish its safety,

tolerability, pharmacokinetics, and efficacy.

Table 3: Summary of Key Clinical Trial Protocols for Mavorixafor in WHIM Syndrome

Trial

Identifier

NCT039951
08 (AWHIM)

Design

Randomize
d, double-
blind,
placebo-
controlled,
multicenter

Patient
Population

31 patients
(=12 years)
with
genetically
confirmed
WHIM
syndrome
and ANC
<400/pL.[12]

Intervention

Mavorixafor
400 mg
once daily
vs. Placebo
for 52
weeks.[12]

Key
Endpoints

Primary:
TATANC.
Secondary:
TATALC,
infection
rate and
severity,
changes in
wart
burden.[12]

| NCT03005327 | 2 | Open-label, dose-escalation and extension | 8 adult patients with
genetically confirmed WHIM syndrome.[9][10] | Escalating doses of Mavorixafor (50 mg up to

400 mg) once daily.[9][10] | Safety, tolerability, dose selection, PK/PD, preliminary efficacy

(changes in ANC, ALC, infection rate).[9][19] |

Phase 3 Trial (NCT03995108) Methodology

The pivotal 4WHIM trial was a global, randomized (1:1), double-blind, placebo-controlled study.

[14] Participants aged 12 years and older with a confirmed WHIM diagnosis were enrolled.[14]

After a screening period, eligible patients were randomized to receive either 400 mg of

Mavorixafor or a matching placebo orally once daily for 52 weeks. The primary endpoint was

the time above an absolute neutrophil count threshold of 0.5 x 103/uL (TATANC), assessed

over a 24-hour period at multiple time points during the study.[12] Key secondary endpoints

included the time above an absolute lymphocyte count threshold (TATALC), annualized

infection rate, and total infection score.[12] Following the 52-week treatment period, eligible

participants could enroll in an open-label extension to receive Mavorixafor.[11]
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Workflow for the pivotal Phase 3 4WHIM clinical trial (NCT03995108).
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Safety and Tolerability

Mavorixafor has been generally well-tolerated in clinical trials.[11] The most common
treatment-related adverse events reported at a higher frequency than placebo were
thrombocytopenia (low platelet counts), rash, pityriasis, rhinitis (stuffy nose), epistaxis
(nosebleed), vomiting, and dizziness.[4][15][16] No treatment-related serious adverse events or
discontinuations due to safety concerns were reported in the pivotal Phase 3 trial.[11]

Conclusion

Mavorixafor is a targeted oral therapy that addresses the underlying pathophysiology of WHIM
syndrome by antagonizing the overactive CXCR4 receptor. Its pharmacodynamic action leads
to a rapid, sustained, and clinically meaningful increase in circulating neutrophils and
lymphocytes. The pharmacokinetic profile is characterized by rapid absorption and nonlinear,
dose-proportional increases in exposure. The robust pharmacodynamic effects translate into
significant clinical benefits, most notably a reduction in the frequency and severity of infections.
The well-defined pharmacokinetic and pharmacodynamic relationship, coupled with a
manageable safety profile, establishes Mavorixafor as a transformative treatment for patients
with WHIM syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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